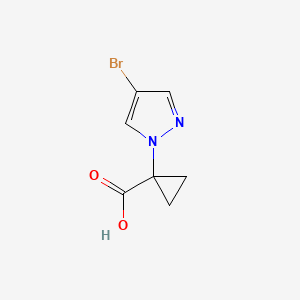![molecular formula C20H18BrN3O6S2 B2938646 N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 1223971-05-8](/img/no-structure.png)
N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O6S2 and its molecular weight is 540.4. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Novel Sulfonamide Derivatives
A study by Fahim and Ismael (2019) focused on synthesizing and characterizing novel sulfonamide derivatives, demonstrating good antimicrobial activity. These derivatives included aminothiazole, amino-oxazole, and quinazoline-yl among others, showcasing the structural diversity and potential biological applications of sulfonamide-based compounds (Fahim & Ismael, 2019).
Sulfonamide-derived Metal Complexes
Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes (cobalt, copper, nickel, zinc), which were characterized and evaluated for antimicrobial activity. This highlights the versatility of sulfonamide derivatives in forming complexes with potential therapeutic applications (Chohan & Shad, 2011).
Biological Activities
Antimicrobial Evaluation
Research by Iqbal et al. (2017) on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate inhibitors with more activity against Gram-negative bacterial strains, indicating the potential for antimicrobial drug development (Iqbal et al., 2017).
Antibacterial and Antifungal Activities
Darwish et al. (2014) studied the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety. These compounds showed promising results against various bacterial and fungal strains, highlighting the broad spectrum of biological activities associated with sulfonamide derivatives (Darwish et al., 2014).
Structural and Computational Studies
- Vibrational Spectroscopic Analysis: A study by Mary et al. (2022) on N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide highlighted the use of vibrational spectroscopy and computational methods for structural elucidation, providing insights into the electronic structure and molecular interactions of such compounds (Mary et al., 2022).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves the reaction of 4-bromobenzenamine with 2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "4-bromobenzenamine", "2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzenamine and 2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetic acid in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the resulting precipitate and wash with a suitable solvent such as dichloromethane.", "Step 4: Dissolve the resulting intermediate in acetic anhydride and heat at reflux for several hours.", "Step 5: Cool the reaction mixture and add a suitable solvent such as water to precipitate the final product.", "Step 6: Filter the precipitate and wash with a suitable solvent such as water to yield N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide." ] } | |
Numéro CAS |
1223971-05-8 |
Nom du produit |
N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide |
Formule moléculaire |
C20H18BrN3O6S2 |
Poids moléculaire |
540.4 |
Nom IUPAC |
N-(4-bromophenyl)-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18BrN3O6S2/c1-29-15-8-7-14(9-16(15)30-2)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-5-3-12(21)4-6-13/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Clé InChI |
MKPDOMWFJWFTPH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




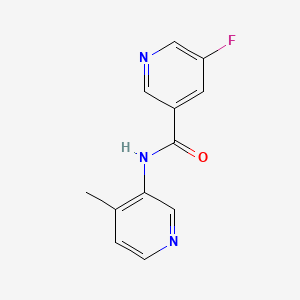
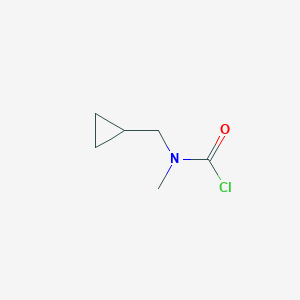
![1-(Indolin-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2938571.png)
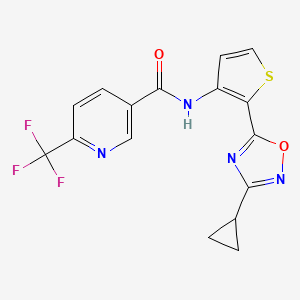
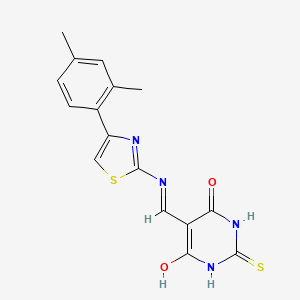

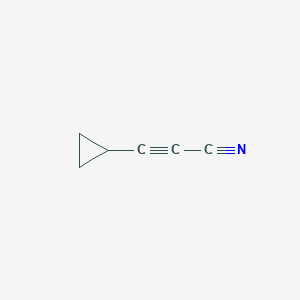


![2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine](/img/structure/B2938581.png)
![3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid](/img/structure/B2938582.png)
![[(2-Bromoethoxy)methyl]cyclobutane](/img/structure/B2938583.png)
